1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine - 2411248-07-0

1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Catalog Number: EVT-6366605
CAS Number: 2411248-07-0
Molecular Formula: C8H6F3N3
Molecular Weight: 201.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a derivative of the pyrazolo[3,4-b]pyridine scaffold. Its crystal structure analysis revealed a dihedral angle of 1.76° between the fused pyrazole and pyridine rings [].
  • Compound Description: This compound, also known as 16d, is an analog of TAS-116 (16e), a selective inhibitor of heat shock protein 90 (HSP90) α and β []. X-ray crystallography studies demonstrated its binding mode at the N-terminal ATP binding site of HSP90 [].
  • Compound Description: This compound is a novel pyrazolo[3,4-b]pyridine derivative synthesized via ring-opening and ring-closure reactions []. Extensive quantum chemical calculations and spectral analysis were performed to characterize its structure and properties [].
  • Compound Description: This group encompasses a series of compounds synthesized using a novel [3+1+1+1] cyclization reaction, utilizing malononitrile as a C1 synthon [].
  • Compound Description: PF470 is a highly potent and selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) []. Despite its promising preclinical efficacy in a Parkinsonian non-human primate model, its clinical development was halted due to potential immune-mediated hypersensitivity concerns [].
  • Compound Description: This series of compounds represents a novel class of 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates, synthesized from readily available starting materials []. Semiempirical calculations were employed to investigate their conformational preferences [].
  • Compound Description: This specific pyrazolo[3,4-b]pyridine derivative was synthesized and characterized using spectroscopic techniques [].
  • Compound Description: This series of compounds was synthesized and evaluated for their in vitro trypanocidal activity against Trypanosoma cruzi []. Their structure-activity relationships were analyzed to understand the impact of substituents on their antiparasitic activity [].
  • Compound Description: This series of pyrazolo[3,4-b]pyridine-4-carboxylic acids was synthesized and screened for their antibacterial activity [].
  • Compound Description: This group of compounds represents a series of fused 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, synthesized through a catalyst-free multicomponent reaction under ultrasound irradiation [, ]. The reaction utilizes readily available starting materials and proceeds with short reaction times and high yields, highlighting the efficiency and practicality of this synthetic approach [, ].
  • Compound Description: These two compounds were studied using FT-IR, FT-Raman spectroscopy, and density functional theory (DFT) calculations []. The study focused on their structure, vibrational spectra, and tautomeric preferences [].
  • Compound Description: This set of compounds represents a class of 1H-pyrazolo[3,4-b]pyridines characterized by an acyl group at the 5-position. They were synthesized via an iodine-promoted cleavage cyclization reaction using aryl methyl ketones, 5-aminopyrazoles, and enaminones []. This metal-free approach provides a novel pathway for their synthesis [].
  • Compound Description: This group comprises a series of polyfunctionalized pyrazolo[3,4-b]pyridine derivatives featuring a benzothiazole substituent. These compounds were synthesized using multicomponent reactions and evaluated for their in vitro cytotoxic activity against various human cancer cell lines []. Among them, 1-(benzothiazolyl)-4,6-dimethyl-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine (6b) showed significant cell growth inhibition comparable to doxorubicin [].
  • Compound Description: This compound represents a cyclododeca[d] pyrazolo[3,4-b]pyridine derivative synthesized using microwave irradiation []. Its structure, featuring a coplanar newly formed pyridine ring, was elucidated through single-crystal X-ray diffraction [].
  • Compound Description: This compound is a complex bis-pyrazolo[3,4-b]pyridine derivative, characterized by a central 1,4-phenylene linker connecting two pyrazolo[3,4-b]pyridine units through their 4,5-positions []. Its synthesis involved multiple steps, including a diazotization reaction [].
  • Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative whose crystal structure revealed the formation of complex double chains through intermolecular N-H…N, C-H…N, and C-H…π(arene) hydrogen bonds [].
  • Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative whose crystal structure has been determined []. The crystal packing analysis revealed the presence of inversion dimers linked by pairs of N—H⋯N hydrogen bonds, forming R 2 2 (12) loops []. Additionally, aromatic π–π stacking interactions contribute to the crystal stability [].
  • Compound Description: This group encompasses a series of compounds characterized by the presence of two pyridin-3-yl substituents at the 3 and 6 positions of the pyrazolo[3,4-b]pyridine core. Their synthesis was achieved through a one-pot, three-component reaction using a magnetically separable graphene oxide anchored sulfonic acid catalyst and a deep eutectic solvent under microwave irradiation [].
  • Compound Description: MK-4965 is a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) []. It exhibits improved potency against key mutant viruses, favorable pharmacokinetics, and a clean ancillary profile [].
  • Compound Description: This group comprises three related compounds: 6-(1H-indol-3-yl)-3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, 6-(1H-indol-3-yl)-3-methyl-4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, and 6-(1H-indol-3-yl)-3-methyl-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile []. Crystallographic studies revealed their varying supramolecular aggregation patterns influenced by substituents and solvent interactions [].
  • Compound Description: This class of compounds represents a series of pyrazolo[3,4-b]quinolin-5(4H)-one derivatives synthesized using a one-pot, three-component reaction in a [BMIM]BF4 ionic liquid medium []. These compounds exhibited promising cytotoxic potential against HeLa and DU145 cancer cell lines, with compound 4d showing significant activity []. Molecular docking studies suggested that compound 4d interacts favorably with the human checkpoint kinase 1, providing insights into its potential mechanism of action [].
  • Compound Description: These compounds represent a class of pyrazolo[3,4-b]quinoline derivatives characterized by an aryl substituent at the 4-position and a dihydroquinoline ring system. Although initially proposed to be accessible via an L-proline-catalyzed multicomponent reaction, subsequent studies revealed the actual products to be 4,4-(phenylmethylene)bis(3-methyl-1-phenylpyrazol-5-oles), highlighting the importance of careful structural characterization [].
  • Compound Description: BMS-986236 is a potent kinase inhibitor. A scalable synthesis for this compound was developed, addressing safety concerns and improving the overall process efficiency [].
  • Compound Description: This compound represents a spirocyclic pyrazolo[3,4-b]pyridine derivative incorporating an indoline moiety. Its synthesis was optimized using microwave irradiation in water, resulting in an improved yield [].
  • Compound Description: This group includes a series of polyheterocyclic compounds derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine []. These derivatives incorporate various fused heterocyclic rings, including pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine, pyrido[2′,3′:3,4]pyrazolo[5,1-c]triazine, and others, demonstrating the versatility of the parent compound as a building block [].
  • Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor with an improved therapeutic index compared to earlier inhibitors []. Its emetogenicity was assessed using pica feeding in rats as a surrogate measure [].
  • Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative whose crystal structure has been reported []. The structural analysis revealed a dihedral angle of 57.4° between the methoxy-substituted benzene ring and the pyridinone-pyrazole ring system [].
  • Compound Description: This pyrazolo[3,4-b]pyridine derivative exists as an ethanol solvate in its crystal structure []. The tetrahydropyridinone ring adopts an envelope conformation, and the crystal packing is stabilized by intermolecular hydrogen bonds [].
  • Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative containing a thiophene ring. The thiophene ring is disordered in the crystal structure, while the trifluoromethyl group is ordered [].
  • Compound Description: This series of compounds represents pyrazolo[3,4-b]pyrazine derivatives featuring a pyrazine ring instead of a pyridine ring in the bicyclic core. They were synthesized starting from 5-amino-1-aryl-3-methyl-4-nitrosopyrazoles and diethyl butynedioate [].
  • Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative whose crystal structure revealed a slightly bowed pyrazolo[3,4-b]pyridine unit []. The crystal packing is stabilized by C—H...π(ring) interactions, forming ribbons along the a-axis [].
  • Compound Description: This compound represents a pyrazolo[3,4-b]thieno[2,3-e]pyridine derivative. Its crystal structure analysis revealed the presence of a 2,3-dihydrothiophene ring adopting an envelope conformation []. The crystal packing is stabilized by intermolecular C—H⋯O hydrogen bonding and C—H⋯π interactions [].
  • Compound Description: This group consists of various fluorinated nucleosides containing either a pyrazolo(3,4-b)pyridine or a pyrazolo(3,4-d)pyrimidine moiety. These compounds were synthesized as potential adenosine deaminase inhibitors [].
  • Compound Description: This compound is a pyrazolo[3,4-b]quinoline derivative whose crystal structure has been solved at both 293 and 100 K []. The structure exhibits three symmetry-independent molecules, with one having an ordered trifluoromethyl group even at room temperature due to intermolecular interactions [].
  • Compound Description: This group of compounds consists of bis-pyrazolo[3,4-b]pyridine derivatives synthesized from 1,6-diaryl-1,3,4,6-hexanetetrones and 3-amino-1-phenyl-5-pyrazolone []. These compounds feature two pyrazolo[3,4-b]pyridine units linked at the 4-position, forming a dimeric structure [].
  • Compound Description: This series of compounds consists of pyrazolo[3,4-b]pyridine derivatives possessing an aniline substituent at the 4-position and a carboxylic acid ester group at the 5-position. These compounds were synthesized as potential antimalarial agents [].
  • Compound Description: This compound represents a 4,5,6,7-tetrahydropyrazolo[3,4-b]pyridine derivative synthesized using microwave irradiation. The tetrahydropyridine ring adopts a distorted envelope conformation [].

Properties

CAS Number

2411248-07-0

Product Name

1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Molecular Formula

C8H6F3N3

Molecular Weight

201.1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.